2-(Furan-3-yl)thiazole-5-boronic acid pinacol ester
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Overview
Description
2-(Furan-3-yl)thiazole-5-boronic acid pinacol ester is a boronic ester compound that features a furan ring, a thiazole ring, and a boronic acid pinacol ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-3-yl)thiazole-5-boronic acid pinacol ester typically involves the formation of the boronic ester group through the reaction of a boronic acid with pinacol. The general synthetic route includes:
Formation of the Boronic Acid Intermediate: The initial step involves the synthesis of the boronic acid intermediate, which can be achieved through various methods such as the hydroboration of alkenes or the borylation of aryl halides.
Esterification with Pinacol: The boronic acid intermediate is then reacted with pinacol in the presence of a dehydrating agent to form the boronic ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-3-yl)thiazole-5-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or a catalytic amount of a base.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Protic solvents (e.g., water, methanol) and bases (e.g., NaOH) are used under mild conditions.
Major Products Formed
Scientific Research Applications
2-(Furan-3-yl)thiazole-5-boronic acid pinacol ester has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as polymers and electronic materials.
Medicinal Chemistry: It is explored for its potential biological activities and as a precursor in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 2-(Furan-3-yl)thiazole-5-boronic acid pinacol ester in chemical reactions involves the formation of a boronate complex, which facilitates the transfer of the boronic ester group to the target molecule. In Suzuki-Miyaura coupling, the boronate complex undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the coupled product .
Comparison with Similar Compounds
Similar Compounds
- 3-Furanboronic acid pinacol ester
- 5-Methyl-2-furanboronic acid pinacol ester
- 5′-Hexyl-2,2′-bithiophene-5-boronic acid pinacol ester
Uniqueness
2-(Furan-3-yl)thiazole-5-boronic acid pinacol ester is unique due to the presence of both furan and thiazole rings, which provide distinct electronic and steric properties. This uniqueness makes it a valuable compound in the synthesis of heterocyclic compounds and in applications requiring specific reactivity patterns .
Properties
IUPAC Name |
2-(furan-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO3S/c1-12(2)13(3,4)18-14(17-12)10-7-15-11(19-10)9-5-6-16-8-9/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZMXCPNCAQBEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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